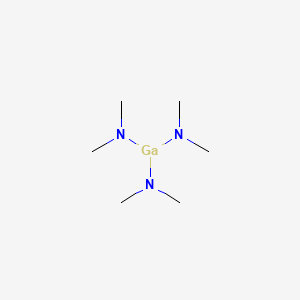
Tris(dimethylamino)gallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylamino)gallium, also known as tris(dimethylamido)gallium, is an organometallic compound with the chemical formula C12H36Ga2N6. It is a white or colorless solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of other gallium-containing compounds and has significant applications in the field of materials science, particularly in the production of gallium nitride films .
Métodos De Preparación
Tris(dimethylamino)gallium can be synthesized through several methods. One common synthetic route involves the reaction of lithium dimethylamide with gallium trichloride. The reaction typically proceeds as follows:
3 LiNMe2+GaCl3→Ga(NMe2)3+3 LiCl
This reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through sublimation or distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Tris(dimethylamino)gallium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide (Ga2O3) when exposed to air or oxygen.
Hydrolysis: In the presence of water, it hydrolyzes to form gallium hydroxide and dimethylamine.
Substitution: It can undergo substitution reactions with other ligands, such as alcohols or amines, to form different gallium complexes.
Common reagents used in these reactions include oxygen, water, and various organic ligands. The major products formed from these reactions are gallium oxide, gallium hydroxide, and various substituted gallium complexes .
Aplicaciones Científicas De Investigación
Tris(dimethylamino)gallium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gallium nitride (GaN) films, which are essential in the production of high-power and high-frequency electronic devices.
Materials Science: It is utilized in the atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes to create thin films of gallium-containing materials.
Biology and Medicine: Gallium compounds, including this compound, have shown potential as antimicrobial agents due to their ability to disrupt iron-dependent biological processes in pathogens.
Industry: It is used in the production of semiconductors and optoelectronic devices, such as light-emitting diodes (LEDs) and laser diodes
Mecanismo De Acción
The mechanism of action of tris(dimethylamino)gallium primarily involves its ability to act as a gallium source in various chemical processes. In the context of antimicrobial activity, gallium compounds mimic iron and disrupt iron-dependent biological processes in pathogens, thereby inhibiting their growth. This is achieved by replacing iron in redox enzymes, which are crucial for the survival and virulence of many bacterial pathogens .
Comparación Con Compuestos Similares
Tris(dimethylamino)gallium can be compared with other similar compounds, such as tris(dimethylamino)aluminum and tris(dimethylamino)indium. These compounds share similar structures and reactivity patterns but differ in their metal centers. The uniqueness of this compound lies in its specific applications in the synthesis of gallium nitride films and its potential antimicrobial properties .
Similar Compounds
- Tris(dimethylamino)aluminum
- Tris(dimethylamino)indium
- Tris(dimethylamino)zirconium
Propiedades
Fórmula molecular |
C6H18GaN3 |
|---|---|
Peso molecular |
201.95 g/mol |
Nombre IUPAC |
N-[bis(dimethylamino)gallanyl]-N-methylmethanamine |
InChI |
InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |
Clave InChI |
ZRXBTFLOBMVHAY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Ga](N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
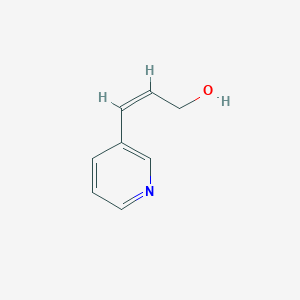
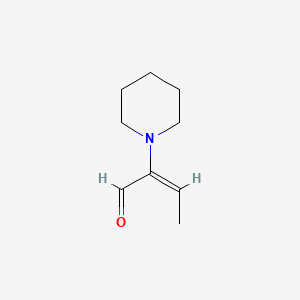
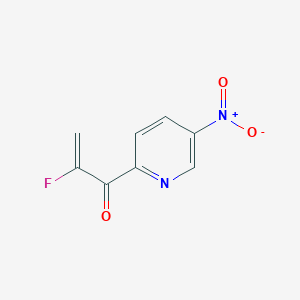
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)

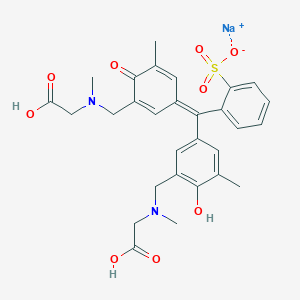
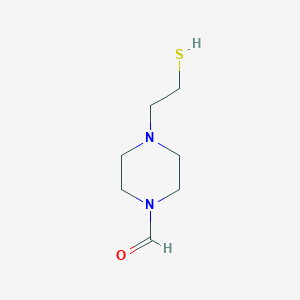
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
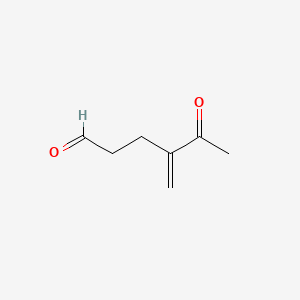
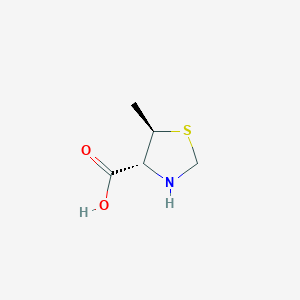
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
